Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(2-(1-piperidinyl)ethoxy)ethyl ester, 2-hydroxy-1,2,3-propanetricarboxylate
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Overview
Description
Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(2-(1-piperidinyl)ethoxy)ethyl ester, 2-hydroxy-1,2,3-propanetricarboxylate is a complex organic compound with a unique structure that combines cyclopropane, diphenyl, piperidine, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(2-(1-piperidinyl)ethoxy)ethyl ester, 2-hydroxy-1,2,3-propanetricarboxylate involves multiple steps. The initial step typically involves the preparation of 2,2-diphenylcyclopropanecarboxylic acid, which can be synthesized through the reaction of diphenylmethane with ethyl diazoacetate in the presence of a catalyst such as rhodium acetate . The subsequent steps involve the esterification of the carboxylic acid with 2-(2-(1-piperidinyl)ethoxy)ethanol and the final esterification with 2-hydroxy-1,2,3-propanetricarboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(2-(1-piperidinyl)ethoxy)ethyl ester, 2-hydroxy-1,2,3-propanetricarboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine moieties, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(2-(1-piperidinyl)ethoxy)ethyl ester, 2-hydroxy-1,2,3-propanetricarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(2-(1-piperidinyl)ethoxy)ethyl ester, 2-hydroxy-1,2,3-propanetricarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-: Known for its use in the synthesis of pyrethroid insecticides.
Cyclopropanecarboxylic acid, 2,2-dichloro-1-methyl-, methyl ester: Used in the production of pharmaceuticals and agrochemicals.
Uniqueness
Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(2-(1-piperidinyl)ethoxy)ethyl ester, 2-hydroxy-1,2,3-propanetricarboxylate is unique due to its combination of cyclopropane, diphenyl, piperidine, and ester functionalities, which confer distinct chemical and biological properties .
Properties
CAS No. |
37124-20-2 |
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Molecular Formula |
C31H39NO10 |
Molecular Weight |
585.6 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;2-(2-piperidin-1-ylethoxy)ethyl 2,2-diphenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C25H31NO3.C6H8O7/c27-24(29-19-18-28-17-16-26-14-8-3-9-15-26)23-20-25(23,21-10-4-1-5-11-21)22-12-6-2-7-13-22;7-3(8)1-6(13,5(11)12)2-4(9)10/h1-2,4-7,10-13,23H,3,8-9,14-20H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
SHNOUZFEDGTMQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCOCCOC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
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